molecular formula C12H9N3S B2364521 2-Phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 1249756-97-5

2-Phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2364521
CAS No.: 1249756-97-5
M. Wt: 227.29
InChI Key: VQUWVROZMNLFDC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that similar compounds inhibit a variety of enzymes such as kinases and phosphodiesterases .

Mode of Action

It is suggested that it interacts with its targets, leading to changes in their function . More research is needed to elucidate the precise interactions and resulting changes.

Biochemical Pathways

It is known that similar compounds can remarkably inhibit the activity of fp-2 , indicating that these compounds may affect pathways involving this enzyme.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could impact its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

It is known that similar compounds have antiviral and antiprotozoal activities , suggesting that this compound may have similar effects.

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

The available information does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

There is no available information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Phenylthieno[2,3-d]pyrimidin-4-amine is not well defined. There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is no available information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

There is no available information on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .

Subcellular Localization

There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

2-Phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

2-Phenylthieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:

Properties

IUPAC Name

2-phenylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-10-9-6-7-16-12(9)15-11(14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUWVROZMNLFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3C=CSC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249756-97-5
Record name 2-phenylthieno[2,3-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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